![molecular formula C23H42SiSn B14257216 Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- CAS No. 183487-14-1](/img/structure/B14257216.png)
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a vinyl group substituted with a tributylstannyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- typically involves the following steps:
Preparation of Dimethylphenylsilane: This can be achieved by reacting dimethyldichlorosilane with phenylmagnesium bromide in an ether solvent under an inert atmosphere.
Tributylstannylation: Finally, the vinyl group is substituted with a tributylstannyl group using a stannylation reagent such as tributyltin hydride in the presence of a radical initiator.
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学的研究の応用
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism by which Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse chemical structures.
Pathways Involved: The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, leading to the formation of various products.
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the vinyl and tributylstannyl groups.
Trimethylsilyl Compounds: Contain three methyl groups bonded to silicon instead of the phenyl and vinyl groups.
Phenylsilanes: Contain a phenyl group bonded to silicon but may have different substituents.
Uniqueness
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
183487-14-1 |
|---|---|
分子式 |
C23H42SiSn |
分子量 |
465.4 g/mol |
IUPAC名 |
dimethyl-phenyl-(3-tributylstannylprop-1-en-2-yl)silane |
InChI |
InChI=1S/C11H15Si.3C4H9.Sn/c1-10(2)12(3,4)11-8-6-5-7-9-11;3*1-3-4-2;/h5-9H,1-2H2,3-4H3;3*1,3-4H2,2H3; |
InChIキー |
BVAXALSVDLRQOT-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
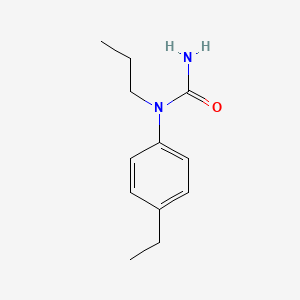
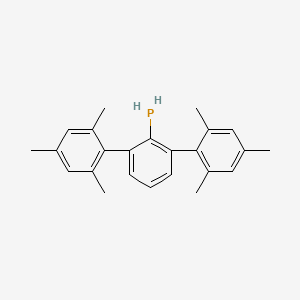
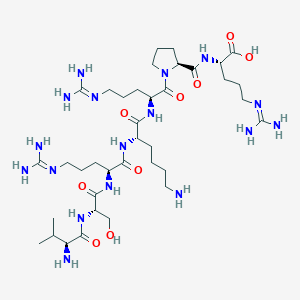
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
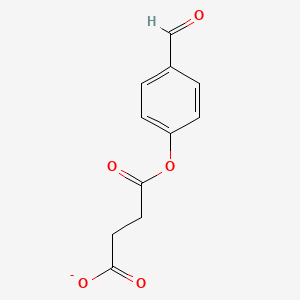
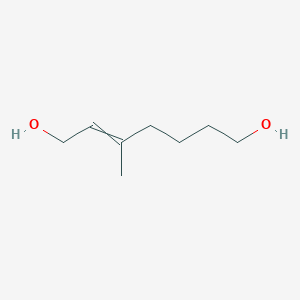
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
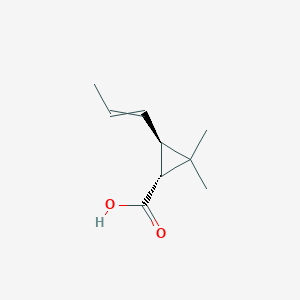
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
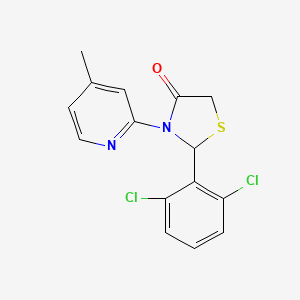
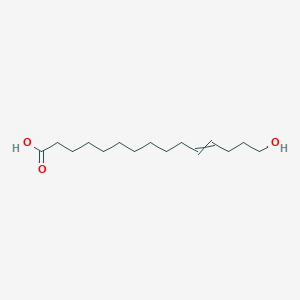

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
